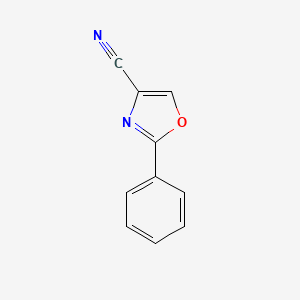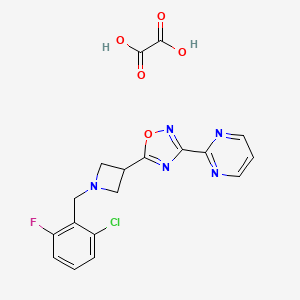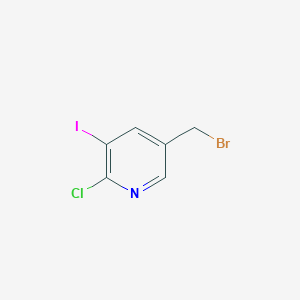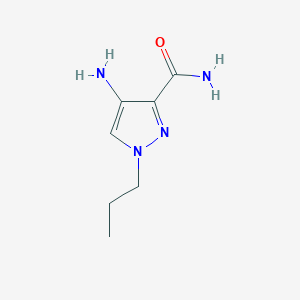
2-Phenyl-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with cyanogen bromide under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-Phenyl-2-oxazoline and cyanogen bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions: 2-Phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Cycloaddition Reactions: The oxazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Electrophilic Substitution: Reagents like halogens or nitro compounds under acidic conditions.
Cycloaddition: Dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products:
Amides: From nucleophilic attack on the nitrile group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution.
Complex Heterocycles: From cycloaddition reactions.
科学研究应用
2-Phenyl-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of anti-inflammatory and anticancer drugs.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
作用机制
The mechanism by which 2-Phenyl-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cancer progression.
Material Properties: Its electronic structure can influence the conductivity or photoluminescence of materials in which it is incorporated.
相似化合物的比较
2-Phenyl-1,3-oxazole: Lacks the nitrile group, affecting its reactivity and applications.
4-Cyano-1,3-oxazole: Lacks the phenyl group, leading to different chemical and biological properties.
2-Phenyl-1,3-thiazole-4-carbonitrile: Contains a sulfur atom instead of oxygen, which can alter its electronic properties and reactivity.
Uniqueness: 2-Phenyl-1,3-oxazole-4-carbonitrile is unique due to the combination of the phenyl and nitrile groups, which confer specific reactivity and potential for diverse applications in medicinal chemistry and materials science.
属性
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQKMHSXPWIOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)
![5-ethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2830133.png)
![Ethyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2830134.png)
![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide](/img/structure/B2830135.png)
![N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2830136.png)
![N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2830139.png)

![2-(4-{[7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid](/img/structure/B2830141.png)
![(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2830142.png)
phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2830143.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830145.png)

